2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

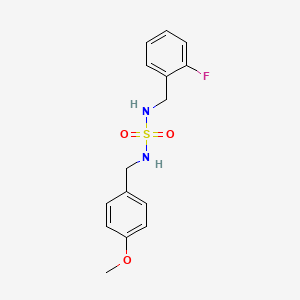

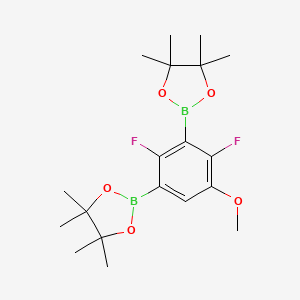

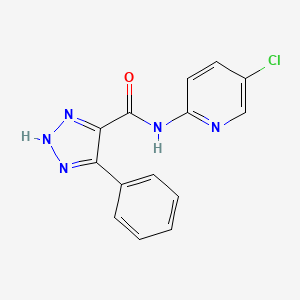

“2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096332-73-7 . It has a molecular weight of 396.05 and its IUPAC name is 2,4-difluoro-3,5-bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methyl ether .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling . They can be converted into a broad range of functional groups . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .Physical And Chemical Properties Analysis

This compound is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Versatile Intermediates for Polymer Synthesis

A study by Neilson et al. (2007) explored the use of aryl diboronic acids, including derivatives similar to the specified compound, in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers exhibit high molecular weights, superb thermal stability, and excellent processability. Their photoluminescence studies reveal potential applications in tailored light emission materials for a broad spectrum of visible light (Neilson et al., 2007).

Advancements in Cross-Coupling Reactions

Takagi et al. (2002) demonstrated the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling reactions, offering a pathway to synthesize unsymmetrical 1,3-dienes. This method underscores the role of boronic acid esters in facilitating complex organic transformations, potentially including the targeted compound (Takagi et al., 2002).

Phosphorescence from Arylboronic Esters

Shoji et al. (2017) uncovered the phosphorescence properties of simple arylboronic esters, including those related to 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester, in the solid state at room temperature. This finding opens new avenues for the development of heavy-atom-free organic phosphorescent materials for applications in optical and electronic devices (Shoji et al., 2017).

Hyperbranched Polythiophene Synthesis

Segawa et al. (2013) reported the synthesis of hyperbranched polythiophene with nearly 100% branching via the Suzuki–Miyaura coupling reaction, utilizing phenyl boronic acid pinacol ester. This highlights the utility of boronic acid esters in creating highly branched polymers with potential applications in electronic materials (Segawa et al., 2013).

Stereoselective Borylation of gem-Difluoroalkenes

Zhang et al. (2017) developed a method for synthesizing (Z)-fluorinated alkenylboronic acid pinacol esters through Cu-catalyzed stereoselective borylation. This process emphasizes the strategic use of boronic acid esters in synthesizing fluorinated compounds, which are highly sought after in pharmaceutical and agrochemical industries (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .

Mode of Action

The compound likely interacts with its targets through the boronic ester functional groups. These groups can undergo reactions such as protodeboronation , which could potentially lead to changes in the target molecules.

Biochemical Pathways

Boronic acids and their esters are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially affect their bioavailability.

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH .

Propiedades

IUPAC Name |

2-[2,4-difluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSADMYCXJHVNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28B2F2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)

![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)